1-Cyanato-4-nitrobenzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY3000328 involves multiple steps, starting from commercially available starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of LY3000328 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. This involves the use of large-scale reactors, continuous flow processes, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
LY3000328 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: LY3000328 can undergo substitution reactions, particularly on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various derivatives of LY3000328, which can be used for further research and development .
Scientific Research Applications
LY3000328 has a wide range of scientific research applications:
Mechanism of Action
LY3000328 exerts its effects by selectively inhibiting cathepsin S. The compound binds to the active site of the enzyme, preventing it from cleaving its substrates . This inhibition leads to a reduction in the activity of cathepsin S, which is involved in various cellular processes, including protein degradation and immune responses . The molecular targets and pathways involved include the cathepsin S enzyme and its associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Asiatic acid: A pentacyclic triterpenoid with inhibitory effects on cathepsin S.
Asiaticoside A: Another pentacyclic triterpenoid with similar inhibitory properties.
Uniqueness of LY3000328
LY3000328 is unique due to its high selectivity and potency as a cathepsin S inhibitor. It has shown superior efficacy in various in vitro and in vivo studies compared to other inhibitors . Additionally, its favorable pharmacokinetic properties make it a promising candidate for further development .
Properties
IUPAC Name |
(4-nitrophenyl) cyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c8-5-12-7-3-1-6(2-4-7)9(10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRPMTXJSFUXHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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